ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate (EEDIC) is a synthetic phenyl imidazole derivative used in scientific research for its unique properties. It has been studied for its potential application in a variety of areas, including drug design, drug delivery, and biochemistry. EEDIC is a versatile compound that can be used in many different ways, making it an attractive option for researchers.
Mechanism Of Action
Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate works by binding to specific proteins in the body, which can then be used to modify the structure of the drug molecule or to deliver the drug to its target. The binding of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate to proteins can also be used to inhibit enzyme activity or to modulate the activity of proteins.
Biochemical And Physiological Effects
Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of enzymes and proteins, as well as to inhibit the activity of certain enzymes. It has also been studied for its potential effects on cell signaling pathways, drug metabolism, and drug transport.
Advantages And Limitations For Lab Experiments
Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used in many different ways, allowing for a wide range of applications. It is also relatively easy to synthesize and is stable in a variety of conditions. However, ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate is not always the best option for certain applications, as it can be toxic to certain cells and can have unpredictable effects on biochemical and physiological processes.
Future Directions
There are a number of potential future directions for research on ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate. These include further exploration of its potential applications in drug design, drug delivery, and biochemistry. Additionally, research could be conducted to explore the effects of ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate on cell signaling pathways, drug metabolism, and drug transport. Other potential directions include the development of new synthetic methods for producing ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate and the exploration of its potential therapeutic applications.
Scientific Research Applications
Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been studied for its potential use in drug design, drug delivery, and biochemistry. In drug design, ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate can be used to modify the structure of a drug molecule in order to enhance its pharmacological properties. It can also be used to deliver drugs to specific targets in the body, allowing for a more targeted approach to drug delivery. In biochemistry, ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate has been studied for its potential use in enzyme inhibition and protein-protein interactions.
properties
IUPAC Name |
ethyl 1-(2,6-diethylphenyl)imidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-12-8-7-9-13(5-2)15(12)18-10-14(17-11-18)16(19)20-6-3/h7-11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXISPSWGJYWCNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=C(N=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209856 | |
Record name | Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |
CAS RN |
952959-49-8 | |
Record name | Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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